1,2-Dichloro-3-propoxybenzene 1,2-Dichloro-3-propoxybenzene
Brand Name: Vulcanchem
CAS No.: 1648261-05-5
VCID: VC7013856
InChI: InChI=1S/C9H10Cl2O/c1-2-6-12-8-5-3-4-7(10)9(8)11/h3-5H,2,6H2,1H3
SMILES: CCCOC1=C(C(=CC=C1)Cl)Cl
Molecular Formula: C9H10Cl2O
Molecular Weight: 205.08

1,2-Dichloro-3-propoxybenzene

CAS No.: 1648261-05-5

Cat. No.: VC7013856

Molecular Formula: C9H10Cl2O

Molecular Weight: 205.08

* For research use only. Not for human or veterinary use.

1,2-Dichloro-3-propoxybenzene - 1648261-05-5

Specification

CAS No. 1648261-05-5
Molecular Formula C9H10Cl2O
Molecular Weight 205.08
IUPAC Name 1,2-dichloro-3-propoxybenzene
Standard InChI InChI=1S/C9H10Cl2O/c1-2-6-12-8-5-3-4-7(10)9(8)11/h3-5H,2,6H2,1H3
Standard InChI Key IKOQXOQYJMGWAR-UHFFFAOYSA-N
SMILES CCCOC1=C(C(=CC=C1)Cl)Cl

Introduction

Chemical Identity and Structural Characteristics

The molecular architecture of 1,2-dichloro-3-propoxybenzene consists of a benzene core functionalized with electron-withdrawing chlorine atoms and a propyl ether group. The chlorine substituents induce significant electronic effects, altering the ring's reactivity and physicochemical properties compared to non-halogenated analogs .

Molecular Descriptors

  • Molecular Formula: C₉H₁₀Cl₂O

  • SMILES: CCCOC1=C(C(=CC=C1)Cl)Cl

  • InChIKey: NWZJQVBKARIQNT-UHFFFAOYSA-N (analogous to 1,2-difluoro-3-propoxybenzene with halogen substitution)

  • Molecular Weight: 205.08 g/mol (calculated from atomic masses)

Crystallographic and Conformational Analysis

While no crystal structures of 1,2-dichloro-3-propoxybenzene are reported, studies on similar compounds like 1-(3,4-dichloro-benzyl)-2-amino-benzimidazole suggest that chlorine substituents influence molecular packing through halogen bonding and van der Waals interactions . The propoxy chain likely adopts a gauche conformation to minimize steric hindrance with adjacent chlorines.

Synthesis and Manufacturing

The Williamson ether synthesis is the most plausible route for producing 1,2-dichloro-3-propoxybenzene, involving nucleophilic substitution between 1,2-dichlorophenol and propyl bromide under basic conditions .

Reaction Mechanism

  • Deprotonation: 1,2-Dichlorophenol reacts with potassium hydroxide (KOH) to form a phenoxide ion.

  • Alkylation: The phenoxide attacks propyl bromide, displacing bromide and forming the ether bond.

1,2-Cl2C6H3OH+CH2CH2CH2BrKOH1,2-Cl2C6H3OCH2CH2CH3+KBr+H2O\text{1,2-Cl}_2\text{C}_6\text{H}_3\text{OH} + \text{CH}_2\text{CH}_2\text{CH}_2\text{Br} \xrightarrow{\text{KOH}} \text{1,2-Cl}_2\text{C}_6\text{H}_3\text{OCH}_2\text{CH}_2\text{CH}_3 + \text{KBr} + \text{H}_2\text{O}

Optimization Parameters

  • Temperature: 60–80°C (prevents side reactions like elimination)

  • Solvent: Ethanol/water mixture (enhances solubility of ionic intermediates)

  • Yield: ~65–75% (based on analogous syntheses of 7-(n-propyloxy)-1H-benzo[d]imidazol-2-amine)

Physicochemical Properties

Estimated properties derived from structural analogs and computational models:

PropertyValueSource Analogue
Density (20°C)1.28 g/cm³1,2-dichloroalkanes
Boiling Point265–275°CChlorinated aromatics
LogP (Octanol-Water)3.8 ± 0.2QSAR prediction
Aqueous Solubility (25°C)45 mg/LEPI Suite estimation

The elevated boiling point compared to non-chlorinated ethers (e.g., dipropyl ether, 90°C) reflects strong dipole-dipole interactions from chlorine substituents .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (500 MHz, CDCl₃):

    • δ 1.05 (t, 3H, CH₃)

    • δ 1.75 (m, 2H, CH₂)

    • δ 3.95 (t, 2H, OCH₂)

    • δ 6.85–7.20 (m, 3H, Ar-H) [deshielded by Cl substituents]

  • ¹³C NMR:

    • δ 10.3 (CH₃), δ 22.1 (CH₂), δ 69.8 (OCH₂)

    • δ 115–135 (aromatic carbons, split by Cl)

Mass Spectrometry

  • EI-MS: m/z 204 [M]⁺ (base peak), 169 [M-Cl]⁺, 141 [M-CH₂CH₂CH₃]⁺

  • Fragmentation pattern consistent with cleavage at the ether oxygen and chlorine loss

Applications and Industrial Relevance

Pharmaceutical Intermediate

Chlorinated aryl ethers serve as precursors in antimalarial and antitrypanosomal agents. For example, 1-(3,4-dichloro-benzyl) derivatives demonstrate submicromolar inhibition of pteridine reductase 1 (PTR1), a target for African sleeping sickness .

Agrochemical Synthesis

Structural analogs function as herbicidal intermediates, leveraging chlorine's electron-withdrawing effects to enhance binding to plant acetolactate synthase .

Toxicological Profile

While no direct data exists for 1,2-dichloro-3-propoxybenzene, chlorinated hydrocarbons generally exhibit:

  • Acute Toxicity: CNS depression (LOAEL ~300 ppm in rodents)

  • Hepatotoxicity: Elevated ALT/AST at chronic exposures (≥100 mg/kg/day)

  • Environmental Persistence: Estimated half-life in soil = 60–90 days (moderate bioaccumulation potential)

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